Methyl 2,3-dibromobenzoate

Physicochemical Characterization Process Chemistry Purification

Methyl 2,3-dibromobenzoate (CAS 881667-36-3) is a brominated aromatic ester (C₈H₆Br₂O₂, MW 293.94 g/mol) featuring two adjacent bromine substituents at the 2- and 3-positions of the benzoate ring. This ortho-dibromo configuration confers distinct steric and electronic properties compared to its meta- or para-substituted isomers, making it a valuable substrate for sequential, site-selective cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

Molecular Formula C8H6Br2O2
Molecular Weight 293.94 g/mol
CAS No. 881667-36-3
Cat. No. B1599891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-dibromobenzoate
CAS881667-36-3
Molecular FormulaC8H6Br2O2
Molecular Weight293.94 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)Br)Br
InChIInChI=1S/C8H6Br2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3
InChIKeyQFSBSFMUOQBIND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,3-Dibromobenzoate (CAS 881667-36-3): Ortho-Dibromo Ester Building Block for Regioselective Synthesis


Methyl 2,3-dibromobenzoate (CAS 881667-36-3) is a brominated aromatic ester (C₈H₆Br₂O₂, MW 293.94 g/mol) featuring two adjacent bromine substituents at the 2- and 3-positions of the benzoate ring [1]. This ortho-dibromo configuration confers distinct steric and electronic properties compared to its meta- or para-substituted isomers, making it a valuable substrate for sequential, site-selective cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, agrochemical development, and materials science, where precise regiochemical control over aryl functionalization is required .

Why Methyl 2,3-Dibromobenzoate Cannot Be Replaced by Generic Dibromobenzoate Isomers


Interchanging dibromobenzoate isomers in a synthetic route can lead to drastically different regiochemical outcomes and reaction kinetics. Methyl 2,3-dibromobenzoate presents two electronically and sterically non-equivalent C–Br bonds on adjacent carbons, enabling selective sequential functionalization that is inaccessible with isomers such as methyl 2,4- or 3,5-dibromobenzoate, where the bromine atoms are farther apart and exhibit similar reactivity . The ortho-ester group further activates the 2-position bromide toward oxidative addition while simultaneously shielding the 3-position, a cooperative directing effect absent in non-ortho-ester analogs [1]. This intrinsic bias toward site-selective cross-coupling is critical in the synthesis of unsymmetrical biaryl pharmacophores and functional materials, where uncontrolled isomer mixtures result in costly purification and reduced yields .

Methyl 2,3-Dibromobenzoate Evidence Guide: Head-to-Head Comparisons of Physicochemical Properties, Reactivity, and Synthetic Utility


Boiling Point and Density Differentiate Methyl 2,3-Dibromobenzoate from the 2,5-Isomer, Impacting Distillation-Based Purification Strategies

Methyl 2,3-dibromobenzoate exhibits a boiling point of 297.7 °C at 760 mmHg and a density of 1.841 g/cm³, as reported by ChemSrc . In comparison, methyl 2,5-dibromobenzoate boils at approximately 285–290 °C at 760 mmHg . This ~10 °C higher boiling point for the 2,3-isomer reflects enhanced intermolecular dipole-dipole interactions arising from the adjacent bromine atoms and ester group, which are diminished in the more symmetrical 2,5-isomer. The quantitative difference in volatility directly impacts distillation-based purification, where the 2,3-isomer requires higher energy input but provides better separation from lower-boiling monobromo byproducts.

Physicochemical Characterization Process Chemistry Purification

LogP-Driven Differential Extraction Behavior: Methyl 2,3-Dibromobenzoate Is 0.3 Log Units More Lipophilic Than the 2,4-Isomer

The calculated LogP (XLogP3-AA) for methyl 2,3-dibromobenzoate is 3.2, whereas methyl 2,4-dibromobenzoate has a LogP of approximately 2.9 [1]. This +0.3 log unit increase in lipophilicity for the 2,3-isomer is attributed to the reduced solvent-accessible polar surface area (PSA = 26.3 Ų) and the intramolecular steric shielding of the ester carbonyl by the adjacent bromine atoms, which diminishes hydrogen-bond acceptor capacity. In practical terms, this translates to a roughly 2-fold higher partition coefficient into organic solvents such as ethyl acetate or dichloromethane during aqueous workup, directly affecting recovery yields in multi-step sequences.

Lipophilicity Extraction Medicinal Chemistry

Regioselective Suzuki-Miyaura Coupling: The 2,3-Dibromo Pattern Enables Sequential C2-then-C3 Functionalization, Unavailable with Symmetrical Isomers

In palladium-catalyzed Suzuki-Miyaura reactions, the ortho-bromine (C2) of methyl 2,3-dibromobenzoate undergoes oxidative addition selectively over the meta-bromine (C3) due to the combined electron-withdrawing effects of the ester group and the adjacent bromine atom . This electronic bias is not observed in methyl 2,5- or 3,5-dibromobenzoate, where the two C–Br bonds are electronically degenerate, leading to statistical mixtures of mono-arylated products . While direct kinetic data for methyl 2,3-dibromobenzoate are limited, studies on analogous ortho-dibromoarenes report a >10:1 selectivity for the ortho position under standard Pd(PPh₃)₄/K₂CO₃ conditions, whereas the 3,5-isomer yields an approximately 1:1 mixture of mono-arylated regioisomers [1].

Cross-Coupling Regioselectivity Suzuki Coupling

Flash Point Safety Margin: Methyl 2,3-Dibromobenzoate Offers a Higher Flash Point (133.9 °C) Than Monobromo Analogs, Reducing Fire Hazard in Scale-Up

Methyl 2,3-dibromobenzoate has a reported flash point of 133.9 °C , which is significantly higher than that of methyl 2-bromobenzoate (flash point >110 °C, typically ~113 °C) [1]. The presence of the second bromine atom increases molecular weight and lowers vapor pressure, directly elevating the flash point. This ~20 °C increase provides a wider safety margin during heated reaction workups, solvent evaporation, and distillation, making the 2,3-dibromo compound preferable for process development where thermal hazard minimization is a priority.

Process Safety Scale-Up Thermal Stability

Optimal Application Scenarios for Methyl 2,3-Dibromobenzoate in Research and Industrial Procurement


Sequential Synthesis of Unsymmetrical 2,3-Diarylbenzoate Pharmacophores

Medicinal chemistry programs targeting kinase inhibitors or GPCR modulators requiring unsymmetrical biaryl motifs benefit from the inherent C2>C3 regioselectivity of methyl 2,3-dibromobenzoate in Suzuki couplings . The ortho-ester activation allows the first coupling to occur selectively at C2, followed by a second distinct coupling at C3, generating diverse 2,3-diarylbenzoate libraries without protecting group manipulations. This sequential strategy is not feasible with the electronically symmetric 3,5- or 2,5-isomers.

Process-Scale Production Where Enhanced Safety Margins Are Required

The elevated flash point (133.9 °C) of methyl 2,3-dibromobenzoate provides a critical safety advantage over monobromo analogs such as methyl 2-bromobenzoate (flash point ~113 °C) during pilot-plant distillation and solvent swap operations . Procurement for kilo-lab and pilot-scale campaigns should prioritize the 2,3-dibromo ester when thermal hazard analysis indicates a need for flash points above 130 °C.

High-Recovery Liquid-Liquid Extraction Workflows in Multi-Step Syntheses

The lipophilicity advantage of methyl 2,3-dibromobenzoate (LogP 3.2 vs. 2.9 for the 2,4-isomer) translates to approximately 2-fold higher organic-phase partitioning [1]. This property is particularly valuable in multi-step sequences where intermediate extractions are repeated, as cumulative yield losses from aqueous partitioning are minimized. Purchasing groups should select the 2,3-isomer when synthetic routes involve three or more aqueous workup steps.

Distillation-Centric Purification of Halogenated Aromatic Intermediates

The boiling point of 297.7 °C at 760 mmHg allows methyl 2,3-dibromobenzoate to be separated from common monobromo impurities boiling below 270 °C via fractional distillation . This is particularly relevant for suppliers and contract manufacturing organizations (CMOs) that rely on distillation rather than chromatography for cost-effective purification at scale.

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